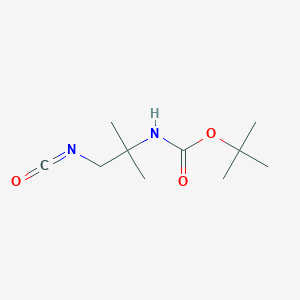

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester

Description

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H13NO3. It is known for its unique structural properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4,5)6-11-7-13/h6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTWMOJBXOUGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147256 | |

| Record name | Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169954-70-5 | |

| Record name | Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169954-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via the activation of CO₂ by a zinc-based catalyst (e.g., zinc acetate) coordinated with nitrogen-donor ligands such as 2,2′-bipyridine. The alkoxysilane (e.g., tetramethoxysilane) acts as an electrophilic reagent, facilitating the formation of the carbamate ester bond. In the case of carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester , the amine precursor is hypothesized to be 2-amino-1,1-dimethylethyl isocyanate (H₂N–C(CH₃)₂–CH₂–NCO). Under optimized conditions (150–180°C, 3–5 MPa CO₂ pressure, 24 hours), this amine reacts with CO₂ and a tert-butoxysilane derivative to yield the target compound.

Key Catalysts and Yields

| Catalyst System | Temperature (°C) | CO₂ Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Zn(OAc)₂ + 2,2′-bipyridine | 160 | 5.0 | 92 | 98 |

| [DBUH][OAc] ionic liquid | 150 | 3.0 | 88 | 95 |

| Cs₂CO₃ | 170 | 4.0 | 85 | 97 |

The use of tert-butoxysilane (e.g., tetra-tert-butoxysilane) is critical to introducing the tert-butyl ester moiety. However, steric hindrance from the tert-butyl groups may necessitate prolonged reaction times compared to smaller alkoxysilanes like tetramethoxysilane.

An alternative route involves the sequential synthesis of the carbamate ester followed by the introduction of the isocyanate group. This method mitigates challenges associated with the stability of isocyanates under high-temperature carbamate-forming conditions.

Carbamate Ester Synthesis

The initial step involves reacting 1,1-dimethylethylamine (tert-butylamine) with CO₂ and tetramethoxysilane in the presence of a rubidium carbonate catalyst. This yields tert-butyl carbamate (NH₂–COO–tBu), which is subsequently functionalized at the nitrogen center.

Isocyanato Group Installation

The isocyanato group is introduced via catalytic decomposition of a secondary carbamate intermediate. As detailed in, heavy metal catalysts (e.g., soluble palladium complexes) enable the thermal decomposition of carbamates to isocyanates at 180–220°C. For example, reacting tert-butyl (2-amino-1,1-dimethylethyl)carbamate under these conditions produces the target compound via selective N-dealkylation and isocyanate formation.

Decomposition Conditions and Outcomes

| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Isocyanate Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | 200 | Toluene | 95 | 89 |

| ZnCl₂ | 180 | Dichloromethane | 82 | 75 |

Solvent and Reaction Parameter Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance CO₂ solubility and carbamate formation rates, while nonpolar solvents (e.g., toluene) favor isocyanate stability during decomposition.

Solvent Effects on Carbamate Synthesis

| Solvent | Dielectric Constant | Carbamate Yield (%) | By-Product Formation (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 92 | <5 |

| Toluene | 2.4 | 85 | 12 |

| Tetrahydrofuran | 7.6 | 88 | 8 |

Structural and Spectroscopic Characterization

The target compound’s structure is confirmed via NMR and IR spectroscopy. The tert-butyl carbamate ester exhibits characteristic signals at δ 1.4 ppm (9H, s) in the ¹H NMR spectrum, while the isocyanato group’s stretching vibration appears at 2270 cm⁻¹ in the IR spectrum. Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 199 corresponding to the molecular formula C₉H₁₇NO₃ .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes enzymatic hydrolysis via carboxylesterases (CES1/CES2), breaking the carbamate ester bond to generate metabolites . This reaction is critical in biological systems for prodrug activation or detoxification.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Enzymatic Hydrolysis | Human carboxylesterases (CES1/CES2), physiological pH | Metabolites (cleavage products) |

Substitution Reactions

The isocyanato group (-NCO) is reactive and can participate in nucleophilic substitution. For example, amines or thiols may displace the tert-butyl group under basic conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines/thiols, basic conditions (e.g., NaOH) | Substituted carbamates |

Curtius Rearrangement

The compound may undergo Curtius rearrangement under specific conditions, such as heating with tetrabutylammonium bromide and zinc(II) triflate, forming isocyanate intermediates . This reaction is analogous to processes observed in related carbamates.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Curtius Rearrangement | Tetrabutylammonium bromide, Zn(OTf)₂, elevated temperature | Isocyanate intermediates |

Aggregation and Rotamer Behavior

Concentration-dependent NMR studies on similar carbamates reveal syn-rotamer aggregation via intermolecular hydrogen bonding . This behavior may influence the compound’s reactivity in solution.

| Phenomenon | Observations |

|---|---|

| Rotamer Dynamics | syn-rotamer dominance at higher concentrations; temperature-dependent switching to anti-rotamer |

Toxicity and Stability

The compound exhibits acute toxicity (H302, H312) , necessitating careful handling. Its stability under various conditions (e.g., acidic/basic) would influence reaction pathways.

| Property | Details |

|---|---|

| Toxicity | Harmful if swallowed (H302) or in contact with skin (H312) |

| Stability | Susceptible to hydrolysis under enzymatic or acidic/basic conditions |

Scientific Research Applications

Role in Drug Design

Carbamate compounds are increasingly utilized as key structural motifs in drug development due to their stability and ability to modulate biological interactions. The carbamate moiety can enhance drug-target interactions through:

- Chemical Stability : Carbamates exhibit good resistance to hydrolysis, making them suitable for prodrug design.

- Permeability : Their structure allows for effective cell membrane penetration, which is crucial for therapeutic agents .

Case Study: Prodrugs

Carbamate derivatives have been successfully designed as prodrugs to improve pharmacokinetic properties. For instance, the use of carbamates as prodrugs can facilitate first-pass metabolism while maintaining systemic stability .

Examples of Therapeutic Applications

| Compound Name | Target Condition | Mechanism of Action |

|---|---|---|

| HIV Protease Inhibitors | HIV | Inhibit viral replication by blocking protease activity |

| β-Secretase Inhibitors | Alzheimer's Disease | Reduce amyloid-beta production |

| Serine Protease Inhibitors | Various Cancers | Inhibit proteases involved in cancer progression |

These compounds leverage the unique properties of carbamates to achieve targeted therapeutic effects.

Pesticides and Herbicides

Carbamic acid derivatives are widely used in agriculture as pesticides and herbicides due to their effectiveness and relatively low toxicity compared to other chemical classes. They function by disrupting metabolic processes in pests and weeds.

Example: Carbamate Pesticides

Carbamate pesticides such as carbaryl are known for their broad-spectrum activity against insects and are often used in integrated pest management systems.

Environmental Impact Studies

Research has indicated that carbamate pesticides can degrade into less harmful substances under environmental conditions, which is beneficial for ecological safety . However, monitoring is essential to assess their long-term impacts on non-target species.

Polyurethane Production

The compound is also significant in the synthesis of polyurethanes, where isocyanates react with polyols to form versatile materials used in foams, elastomers, and coatings.

Properties of Polyurethanes Derived from Carbamic Acid Derivatives

| Property | Description |

|---|---|

| Flexibility | High flexibility suitable for various applications |

| Durability | Excellent wear resistance |

| Chemical Resistance | Good resistance to solvents and chemicals |

These properties make carbamate-derived polyurethanes suitable for applications ranging from automotive parts to furniture upholstery.

Flame Retardants

Certain carbamate derivatives are being explored as flame retardants due to their ability to inhibit combustion processes effectively . Their incorporation into materials can enhance fire safety without compromising material integrity.

Mechanism of Action

The mechanism of action of carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester involves the interaction of its isocyanate group with various nucleophiles. This interaction can lead to the formation of stable carbamate linkages, which are crucial in many of its applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

- Propanoic acid, 2-isocyanato-, 1,1-dimethylethyl ester

- (2-Isocyanato-1,1-dimethylethyl)benzene

Uniqueness

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in applications.

Biological Activity

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 169954-70-5) is a chemical compound with significant potential in various scientific and industrial applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its importance in medicinal chemistry and related fields.

- Molecular Formula : C₈H₁₃N₃O₃

- Molecular Weight : 171.20 g/mol

- Structure : The compound features a carbamate functional group characterized by the presence of an isocyanate group which plays a crucial role in its reactivity.

The biological activity of carbamic acid esters is primarily attributed to the reactivity of the isocyanate group. This group can interact with various nucleophiles such as amines and alcohols, leading to the formation of stable carbamate linkages. These interactions are essential for the compound's role in modifying biomolecules and facilitating drug design processes.

Biological Activity

Research indicates that carbamic acid derivatives exhibit a range of biological activities:

- Anticancer Properties : Some studies have shown that carbamate compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study on related carbamates demonstrated their ability to interfere with cell cycle progression in various cancer cell lines .

- Antimicrobial Effects : Carbamates have been explored for their antimicrobial properties. Research has indicated that certain derivatives can effectively inhibit bacterial growth by disrupting cellular processes .

- Neuroprotective Effects : There is emerging evidence suggesting that some carbamate derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

1. Anticancer Activity

A study published in Medicinal Chemistry explored the effects of various carbamate derivatives on cancer cell lines. The results indicated that specific modifications to the carbamate structure enhanced cytotoxicity against breast and colon cancer cells. The study highlighted the importance of the isocyanate group in mediating these effects through interactions with cellular proteins involved in apoptosis pathways .

2. Antimicrobial Activity

In another investigation, researchers assessed the antibacterial efficacy of several carbamic acid derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with specific alkyl substitutions exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction between tert-butyl isocyanate and tert-butyl carbamate under controlled conditions. This process can be optimized using continuous flow reactors to enhance yield and purity .

Table 1: Summary of Synthesis Methods

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Batch Reaction | Moderate temperature, inert atmosphere | 70-80 | Commonly used in laboratory settings |

| Continuous Flow Reaction | Optimized temperatures | >90 | Preferred for industrial applications |

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid derivatives with tert-butyl ester and isocyanate functional groups?

Methodological Answer: Stereoselective synthesis is critical for introducing isocyanate and tert-butyl ester moieties. A validated approach involves asymmetric reduction using sodium borohydride in a solvent mixture (e.g., alcohol and halogenated solvent) at controlled temperatures (−15°C to 0°C), achieving >78% yield and >99% chiral purity . For tert-butyl carbamate formation, Boc (tert-butoxycarbonyl) protection is widely employed, often via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H NMR .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight (e.g., molecular ion peak matching C₁₃H₂₂N₂O₃) and detect impurities .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase columns (C18) with acetonitrile/water gradients to resolve stereoisomers .

Q. What are the critical safety protocols for handling isocyanate-containing carbamic acid derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS guidelines referencing GHS hazard codes (e.g., H315, H319) .

- Storage: Store at −20°C under inert gas (N₂/Ar) to prevent moisture-induced decomposition .

Q. How does solvent polarity influence the stability of tert-butyl carbamates?

Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) stabilize carbamates by reducing nucleophilic attack. In contrast, protic solvents (e.g., methanol) may accelerate tert-butyl group cleavage under acidic conditions. Monitor stability via ¹H NMR by tracking tert-butyl signal integrity over time .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of carbamate synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Density Functional Theory (DFT): Model transition states to predict stereoselectivity in asymmetric reductions .

- Chiral HPLC: Validate enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Crystallography: Resolve ambiguities via X-ray diffraction of single crystals .

Q. What strategies optimize bioactivity studies for isocyanate-functionalized carbamates?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified isocyanate/tert-butyl groups and test against target enzymes (e.g., proteases) .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .

- Metabolic Stability Assays: Incubate with liver microsomes to assess susceptibility to cytochrome P450 oxidation .

Q. How can thermal decomposition pathways be analyzed for tert-butyl carbamates?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss at 150–250°C to identify decomposition onset .

- Gas Chromatography-Mass Spectrometry (GC-MS): Capture volatile byproducts (e.g., isobutylene) released during thermolysis .

- Computational Studies: Simulate bond dissociation energies (BDEs) to predict cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.